Akn-028

FLT3 inhibition kinase assay IC50

AKN-028 is the preferred FLT3 inhibitor for experiments demanding narrow kinase selectivity. Its 23- to 200-fold selectivity over CLK1, RPS6KA, FGFR2, and VEGFR2 ensures phenotypes are attributed to FLT3 modulation, not off-target effects. Unlike quizartinib, AKN-028 kills primary AML cells regardless of FLT3 mutation status (mean IC50 1 µM). It also exhibits sequence-dependent synergy with cytarabine/daunorubicin, enabling defined chemotherapy combination studies. Procure AKN-028 for reproducible, on-target FLT3 pathway research.

Molecular Formula C17H14N6
Molecular Weight 302.33 g/mol
CAS No. 1175017-90-9
Cat. No. B612017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkn-028
CAS1175017-90-9
SynonymsAKN-028;  AKN 028;  AKN028
Molecular FormulaC17H14N6
Molecular Weight302.33 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1NC3=NC(=CN=C3N)C4=CC=NC=C4
InChIInChI=1S/C17H14N6/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11/h1-10,20H,(H2,18,21)(H,22,23)
InChIKeyJLRIJKVMMZEKDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AKN-028 (CAS 1175017-90-9) for FLT3/KIT Kinase Inhibition in Acute Myeloid Leukemia Research


AKN-028 (CAS 1175017-90-9) is an orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) that potently targets FMS-like receptor tyrosine kinase 3 (FLT3) and stem cell factor receptor (KIT/SCFR) [1]. As a novel, relatively selective FLT3/KIT inhibitor, AKN-028 is specifically developed for antineoplastic activity, particularly in acute myeloid leukemia (AML), where it inhibits both wild-type and mutated forms of these receptor tyrosine kinases [2].

Why AKN-028 Cannot Be Simply Substituted with Other FLT3 Inhibitors


Generic substitution among FLT3 inhibitors is scientifically unsound due to profound differences in kinase selectivity, off-target profiles, and cellular pharmacodynamics. AKN-028 distinguishes itself from multi-targeted staurosporine analogues like PKC-412 (midostaurin) through a significantly narrower kinase inhibition profile and qualitatively different transcriptional effects, despite both inhibiting FLT3 [1]. Moreover, its unique cytotoxic activity in primary AML samples, which is independent of FLT3 mutation status, sets it apart from mutation-biased agents like quizartinib [2]. These fundamental mechanistic divergences invalidate any assumption of functional equivalence, mandating compound-specific evaluation for research and procurement decisions.

AKN-028 Differentiation Evidence: Quantitative Comparisons Against FLT3 Inhibitor Comparators


AKN-028 FLT3 Kinase Inhibition Potency vs. Sunitinib

AKN-028 demonstrates superior FLT3 kinase inhibition potency with an IC50 of 6 nM, directly compared to sunitinib which exhibits weaker inhibition with a higher IC50, as shown in parallel dose-response curves from the same kinase inhibition assay [1].

FLT3 inhibition kinase assay IC50 AML

AKN-028 Kinase Selectivity Profile vs. Staurosporine

AKN-028 exhibits a narrower kinase inhibition profile compared to the pan-kinase inhibitor staurosporine. In a head-to-head panel of five kinases, AKN-028 shows 140- to 1200-fold selectivity for FLT3 over CLK1, RPS6KA, FGFR2, and VEGFR2, while staurosporine inhibits all tested kinases with sub-66 nM IC50s [1].

kinase selectivity off-target IC50 staurosporine

AKN-028 Transcriptional Impact vs. PKC-412 (Midostaurin)

AKN-028 induces a substantially more profound alteration in global gene expression than the multi-kinase inhibitor PKC-412. In a direct comparison using AML cell lines and a primary FLT3-ITDpos AML sample, AKN-028 treatment (10 µM, 6h) significantly altered the expression of 710 mRNAs (430 down, 280 up), whereas PKC-412 caused very few significant mRNA changes [1].

gene expression transcriptomics PKC-412 midostaurin AML

AKN-028 Cytotoxic Activity in Primary AML Cells vs. FLT3 Mutation Status

AKN-028 demonstrates potent, dose-dependent cytotoxicity in primary AML samples (mean IC50 = 1 µM, n=15) that is independent of FLT3 mutation status. In contrast, second-generation FLT3 inhibitors like quizartinib (AC220) are reported to be highly selective for FLT3-ITD mutations and show reduced activity against wild-type FLT3 [1]. This mutation-agnostic activity of AKN-028 represents a key differentiation from mutation-biased agents.

cytotoxicity primary AML FLT3 mutation quizartinib IC50

AKN-028 Synergistic Activity with Standard AML Chemotherapy

AKN-028 demonstrates sequence-dependent synergy with standard-of-care AML chemotherapeutics cytarabine and daunorubicin. When cells are exposed to cytarabine or daunorubicin simultaneously or 24 hours before AKN-028, synergistic antileukemic activity is observed, whereas pre-treatment with AKN-028 followed by chemotherapy leads to antagonism [1]. This contrasts with the generally additive or less schedule-dependent interactions reported for some other FLT3 inhibitors.

synergy cytarabine daunorubicin combination therapy AML

Optimal Research and Preclinical Application Scenarios for AKN-028 (CAS 1175017-90-9)


FLT3 Kinase Inhibition with Minimal Off-Target Kinase Interference

AKN-028 is the preferred choice for experiments requiring potent FLT3 inhibition with reduced off-target kinase activity. Its selectivity profile (23- to 200-fold over CLK1, RPS6KA, FGFR2, VEGFR2) compared to staurosporine ensures that observed cellular phenotypes can be more confidently attributed to FLT3 pathway modulation rather than confounding off-target effects [1].

Transcriptional Profiling and Mechanistic Studies in AML

Given its profound and unique transcriptional impact (altering 710 genes) compared to PKC-412, AKN-028 is ideally suited for gene expression studies and mechanistic investigations aimed at elucidating FLT3 downstream signaling pathways and identifying novel biomarkers of response in AML [1].

Preclinical Testing in Heterogeneous AML Models

AKN-028's cytotoxic activity in primary AML cells, irrespective of FLT3 mutation status (mean IC50 1 µM), makes it a superior tool for evaluating antileukemic efficacy in patient-derived xenograft (PDX) models or ex vivo cultures that encompass a broad spectrum of FLT3 genotypes, including wild-type and various mutant forms [1].

Combination Therapy Schedule Optimization Studies

The sequence-dependent synergy of AKN-028 with cytarabine and daunorubicin provides a defined experimental system for investigating the optimal scheduling of FLT3 inhibitors with chemotherapy. Researchers can leverage this specific schedule dependency to maximize antileukemic effect in preclinical combination studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akn-028

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.